molecular formula C14H16FNO5S B3012377 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide CAS No. 1421532-35-5

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide

Cat. No. B3012377
CAS RN: 1421532-35-5
M. Wt: 329.34
InChI Key: UVCVIALBQUSDMT-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as FMPD or 4-Methoxy-3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide.

Scientific Research Applications

Antimycobacterial Activity

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide: has emerged as a promising antimycobacterial agent. It belongs to a class of compounds that can interfere with iron homeostasis in mycobacteria. Specifically, it targets iron acquisition, which is crucial for the survival and virulence of Mycobacterium tuberculosis (Mtb) . This compound shows potential as an anti-TB candidate, especially considering the rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections .

Structural Analysis

The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (1) , a fluorinated ester derivative of the compound, has been studied. Techniques such as 1H-NMR, 13C-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) were employed for its analysis . These methods provide valuable insights into its structure and properties.

Targeting Iron Acquisition

The compound’s mechanism of action involves inhibiting the salicylate synthase MbtI in Mtb. MbtI is responsible for the biosynthesis of siderophores (mycobactins and carboxymycobactins), which facilitate iron uptake in the bacterium. By disrupting iron acquisition, this compound could potentially weaken Mtb’s ability to establish and maintain infection .

Future Prospects

Further research is needed to explore the compound’s efficacy, safety, and potential as an anti-TB drug. Investigating its activity in mycobacterial models and optimizing its scaffold could lead to more potent candidates .

properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO5S/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCVIALBQUSDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide

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